

CAS number and IUPAC name for 1-(2-Chloropropanoyl)indoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Chloropropanoyl)indoline**

Cat. No.: **B024525**

[Get Quote](#)

Technical Dossier: 1-(2-Chloropropanoyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

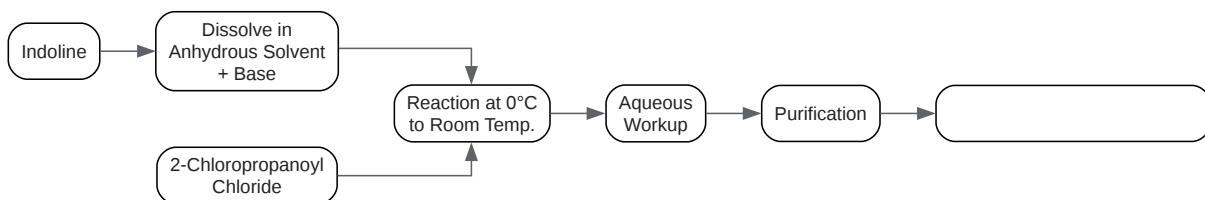
This technical guide provides a comprehensive overview of **1-(2-Chloropropanoyl)indoline**, a substituted indoline derivative. The indoline scaffold is a core structural motif in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals. Derivatives of indoline have demonstrated a wide array of pharmacological activities, positioning them as valuable scaffolds in drug discovery and development. This document consolidates available chemical data for **1-(2-Chloropropanoyl)indoline** and explores the synthesis, potential biological activities, and associated signaling pathways of closely related analogues, providing a foundational resource for researchers in the field.

Chemical Identification

Identifier	Value	Source
Compound Name	1-(2-Chloropropanoyl)indoline	-
CAS Number	Not available in searched documents	ChemBK[1]
IUPAC Name	1-(2-chloropropanoyl)-2,3-dihydro-1H-indole	Deduced from structure
Molecular Formula	C11H12ClNO	ChemBK[1]
Molar Mass	209.67 g/mol	ChemBK[1]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **1-(2-Chloropropanoyl)indoline** were not found in the available literature, a general and common method for the preparation of N-acylated indolines involves the reaction of indoline with an appropriate acyl chloride.


General Protocol for N-Acylation of Indoline:

This protocol is a representative example for the synthesis of N-acylated indolines and has not been specifically validated for **1-(2-Chloropropanoyl)indoline**.

- Reaction: The synthesis is typically achieved through the nucleophilic acyl substitution of indoline with 2-chloropropanoyl chloride.
- Reagents:
 - Indoline
 - 2-Chloropropanoyl chloride
 - Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
 - A non-nucleophilic base (e.g., Triethylamine, Pyridine) to neutralize the HCl byproduct.
- Procedure:

- Indoline is dissolved in the anhydrous solvent and the solution is cooled in an ice bath.
- The base is added to the stirred solution.
- A solution of 2-chloropropanoyl chloride in the same solvent is added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.

Logical Workflow for N-Acylation of Indoline:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(2-Chloropropanoyl)indoline**.

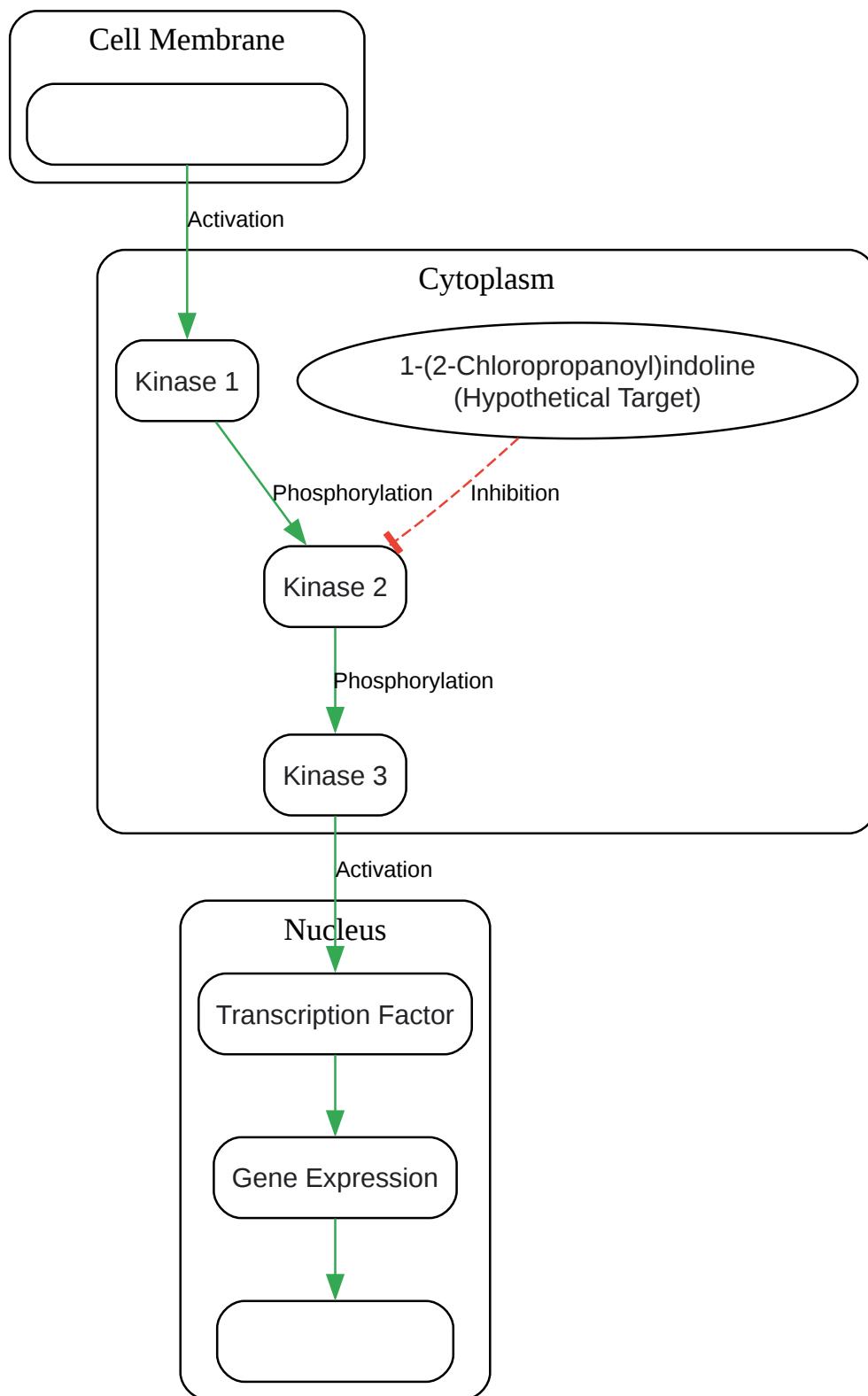
Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of **1-(2-Chloropropanoyl)indoline** are not readily available in the public domain. However, the indoline scaffold is a well-established

pharmacophore present in numerous compounds with diverse biological activities. The introduction of an N-acyl group, particularly one containing a reactive chloro-substituent, can modulate the parent molecule's activity and introduce new pharmacological properties.

Activities of Related Indoline Derivatives:

Indoline derivatives have been reported to exhibit a range of biological activities, including:


- **Anticancer Activity:** Many indole and indoline derivatives are known to target various components of cancer cell signaling pathways. These can include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.
- **Anti-inflammatory Activity:** Some indoline-containing compounds have shown anti-inflammatory effects, potentially through the inhibition of inflammatory enzymes or modulation of cytokine signaling.
- **Antimicrobial Activity:** The indole nucleus is found in many natural and synthetic compounds with antibacterial and antifungal properties.

Potential Signaling Pathway Modulation:

Based on the activities of related compounds, **1-(2-Chloropropanoyl)indoline** could potentially interact with various signaling pathways. The presence of the electrophilic 2-chloropropanoyl group might enable covalent interactions with nucleophilic residues (such as cysteine) in target proteins, a mechanism exploited by some targeted therapies.

A plausible, though hypothetical, signaling pathway that could be targeted by an indoline derivative with anticancer potential is a generic protein kinase signaling cascade.

Illustrative Kinase Signaling Pathway:

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase cascade by an indoline derivative.

Conclusion

1-(2-Chloropropanoyl)indoline is a chemical entity for which detailed biological data is not yet publicly available. However, based on the well-documented activities of the indoline scaffold, it represents a compound of interest for further investigation in drug discovery programs. The synthetic route to this compound is likely to be straightforward, allowing for its synthesis and subsequent screening in various biological assays. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-CHLOROPROPANOYL)INDOLINE [chembk.com]
- To cite this document: BenchChem. [CAS number and IUPAC name for 1-(2-Chloropropanoyl)indoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024525#cas-number-and-iupac-name-for-1-2-chloropropanoyl-indoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com